molecular formula C7H9NO3 B13851575 N-(2,5-dioxocyclopentyl)acetamide

N-(2,5-dioxocyclopentyl)acetamide

Cat. No.: B13851575
M. Wt: 155.15 g/mol
InChI Key: QVZXVDWBZHYCGL-UHFFFAOYSA-N
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Description

N-(2,5-dioxocyclopentyl)acetamide is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of a cyclopentane ring with two ketone groups at the 2 and 5 positions, and an acetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxocyclopentyl)acetamide typically involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Sulfuric acid

    Solvent: Acetic anhydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Cyclopentanone, acetic anhydride, ammonia

    Reaction Time: 2-4 hours

    Purification: Crystallization or distillation

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cyclopentanedicarboxylic acid

    Reduction: N-(2,5-dihydroxycyclopentyl)acetamide

    Substitution: N-(2,5-dioxocyclopentyl)alkylacetamide

Scientific Research Applications

N-(2,5-dioxocyclopentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dioxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide
  • N-(2,5-dioxocyclohexyl)acetamide
  • N-(2,5-dioxocyclopentyl)propionamide

Uniqueness

N-(2,5-dioxocyclopentyl)acetamide is unique due to its specific cyclopentane ring structure with two ketone groups This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

N-(2,5-dioxocyclopentyl)acetamide

InChI

InChI=1S/C7H9NO3/c1-4(9)8-7-5(10)2-3-6(7)11/h7H,2-3H2,1H3,(H,8,9)

InChI Key

QVZXVDWBZHYCGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)CCC1=O

Origin of Product

United States

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